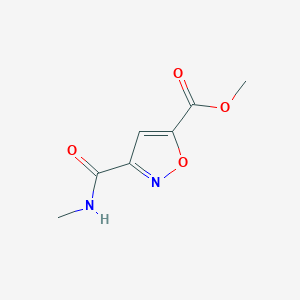![molecular formula C16H12N2 B14791843 3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
3-[(1E)-2-phenylethenyl]cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Styrylcinnoline is an organic compound that belongs to the cinnoline family It is characterized by a cinnoline core structure with a styryl group attached at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Styrylcinnoline typically involves the condensation of cinnoline derivatives with styryl compounds. One common method is the reaction of 3-cinnolinecarboxaldehyde with styrene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production of (E)-3-Styrylcinnoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve industrial-grade quality.
化学反応の分析
Types of Reactions: (E)-3-Styrylcinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding cinnoline oxides.
Reduction: Reduction reactions can convert it into dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using halogens like chlorine or bromine, and nucleophilic substitution using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include cinnoline oxides, dihydrocinnoline derivatives, and various substituted cinnoline compounds.
科学的研究の応用
(E)-3-Styrylcinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe for biological imaging.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (E)-3-Styrylcinnoline involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA strands, disrupting the replication process and leading to cell cycle arrest. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anticancer effects.
類似化合物との比較
Cinnoline: The parent compound of (E)-3-Styrylcinnoline, lacking the styryl group.
3-Styrylpyridine: Similar structure but with a pyridine ring instead of a cinnoline ring.
3-Styrylquinoline: Contains a quinoline ring, offering different electronic properties.
Uniqueness: (E)-3-Styrylcinnoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the development of targeted therapeutic agents and advanced materials.
特性
分子式 |
C16H12N2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
3-(2-phenylethenyl)cinnoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)18-17-15/h1-12H |
InChIキー |
AWBTVSLTEQNTFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


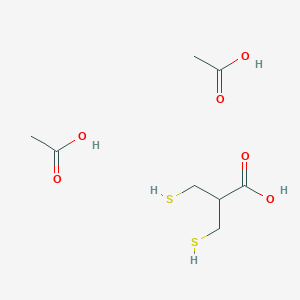
![Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
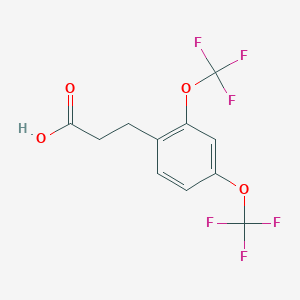
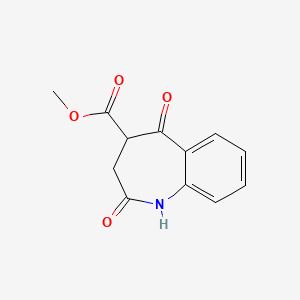
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B14791793.png)
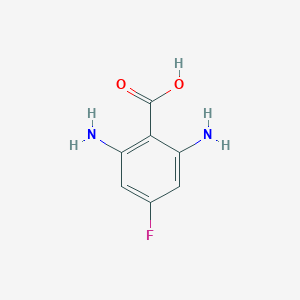
![N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14791811.png)

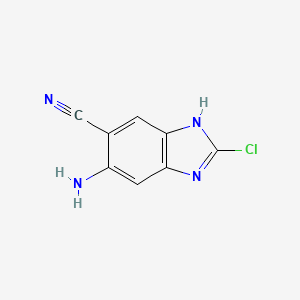
![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine](/img/structure/B14791824.png)
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
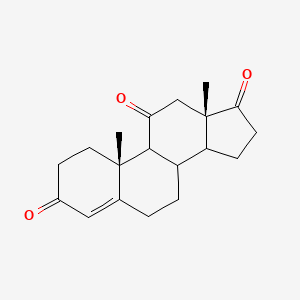
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
